

Navigating the Risks: A Technical Guide to the Safe Handling of meta-Toluenediamine

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Compound of Interest

Compound Name: meta-Toluene diamine

Cat. No.: B8407105

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Abstract

Meta-Toluenediamine (m-TDA), a key industrial chemical intermediate, presents a significant toxicological profile that necessitates stringent health and safety protocols, particularly within research and development environments. This technical guide provides a comprehensive overview of the health and safety considerations for handling m-TDA, with a focus on its primary isomer, 2,4-Toluenediamine (2,4-TDA). It consolidates critical toxicity data, outlines detailed experimental methodologies for assessing its hazardous properties, and visually represents key metabolic and toxicological pathways. Adherence to the guidelines presented herein is crucial for mitigating the risks associated with the handling and use of this compound.

Chemical and Physical Properties

Meta-Toluenediamine (m-TDA) is an aromatic amine that typically exists as a colorless to brown crystalline solid which may darken upon exposure to air and light.^[1] It is primarily a mixture of isomers, with 2,4-Toluenediamine and 2,6-Toluenediamine being the most common. The information in this guide will focus on the most studied isomer, 2,4-Toluenediamine.

Property	Value	Reference
Chemical Formula	C ₇ H ₁₀ N ₂	[2]
Molecular Weight	122.17 g/mol	[2][3]
Appearance	Colorless to brown, needle-shaped crystals or powder	[1]
Melting Point	99 °C (210 °F)	[3][4]
Boiling Point	280-292 °C (536-558 °F)	[3][4]
Flash Point	149 °C (300.2 °F)	[5]
Solubility	Slightly soluble in water; soluble in alcohol, ether	[4][6]
Vapor Pressure	1 mmHg @ 106.5 °C (223.7 °F)	[7]

Toxicological Profile

m-TDA is classified as a hazardous substance by multiple regulatory agencies due to its potential for acute and chronic health effects.[2] It is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[8] Furthermore, it is suspected of causing genetic defects and cancer.[9]

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	102 mg/kg	[10]
LD ₅₀	Unspecified Mammal	Oral	3600 mg/kg	[10]
LD ₅₀	Rat	Subcutaneous	50 mg/kg	[10]
LD ₅₀	Rabbit	Subcutaneous	100 mg/kg	[10]

Carcinogenicity

Meta-Toluenediamine, specifically the 2,4-isomer, is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[6][11] The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified 2,4-TDA as a potential occupational carcinogen.[11][12] Animal studies have shown that oral administration of 2,4-TDA can lead to liver, mammary gland, and subcutaneous tumors in rats and mice.[11][13]

Genotoxicity

2,4-TDA has demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test) and is suspected of causing genetic defects.[9]

Skin and Eye Irritation/Sensitization

m-TDA can cause skin and eye irritation.[2] Prolonged or repeated contact may lead to skin sensitization, resulting in allergic contact dermatitis.[14]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*.

Methodology:

- **Strains:** A minimum of five strains is recommended, typically including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or WP2 uvrA (pKM101).
- **Metabolic Activation:** The test is performed with and without a metabolic activation system (S9 mix), which is a post-mitochondrial fraction of liver homogenate from rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
- **Procedure (Plate Incorporation Method):**

- A mixture of the test substance, the bacterial tester strain, and, if required, the S9 mix is combined in molten top agar.
- This mixture is poured onto a minimal glucose agar plate.
- Plates are incubated at 37°C for 48-72 hours.
- The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Skin Sensitization: Guinea Pig Maximization Test (GPMT - OECD 406)

Objective: To determine the potential of a substance to cause skin sensitization.

Methodology:

- Animals: Young, healthy albino guinea pigs are used.
- Induction Phase:
 - Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant - FCA) and FCA alone are made in the shoulder region.
 - Day 7: Topical application of the test substance in a suitable vehicle is applied to the same site, which may be pre-treated with sodium lauryl sulfate to enhance irritation.
- Challenge Phase:
 - Day 21: A non-irritating concentration of the test substance and the vehicle alone are applied to a naive site on the flank of both test and control animals.
- Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. Skin reactions are scored on a scale of 0 to 3.

- **Data Analysis:** A substance is classified as a sensitizer if a significantly higher percentage of test animals show a positive response compared to control animals.

Carcinogenicity Bioassay (NTP Protocol Example)

Objective: To evaluate the carcinogenic potential of a substance following long-term administration to animals.

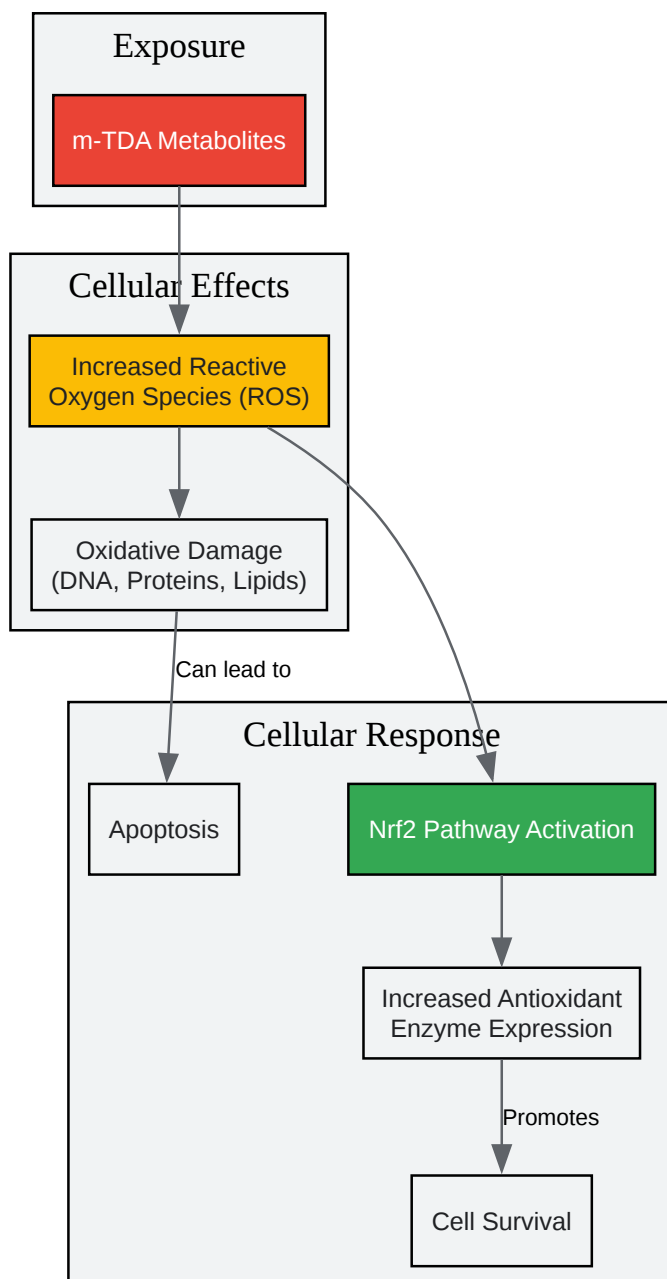
Methodology:

- **Animals:** Fischer 344 rats and B6C3F1 mice are commonly used.
- **Administration:** The test substance is typically administered in the diet, drinking water, or by gavage for a period of up to two years.
- **Dose Selection:** Multiple dose levels are used, including a high dose (maximum tolerated dose), a low dose, and a control group.
- **In-life Observations:** Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.
- **Pathology:** At the end of the study, all animals undergo a complete necropsy. Tissues from all major organs are collected, preserved, and examined microscopically by a pathologist.
- **Data Analysis:** The incidence of tumors in the dosed groups is compared to the control group using statistical methods to determine if there is a significant increase in tumor formation.

Signaling and Metabolic Pathways

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of m-TDA is linked to its metabolic activation, primarily in the liver. The primary metabolic pathways for 2,4-TDA involve N-acetylation and ring hydroxylation. These processes can lead to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.



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